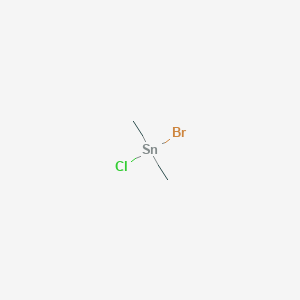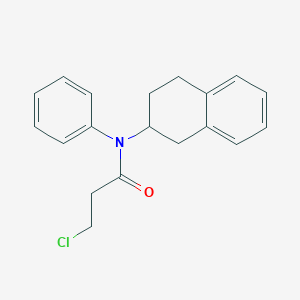
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a phenyl group, and a tetrahydronaphthalenyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 1,2,3,4-tetrahydronaphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amidation: The resulting acylated product is then reacted with aniline (phenylamine) to form the corresponding amide.
Chlorination: The final step involves the chlorination of the amide using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of phenolic compounds.
科学研究应用
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The phenyl and tetrahydronaphthalenyl groups contribute to the overall hydrophobic interactions and stability of the compound-target complex.
相似化合物的比较
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 1-Chloro-3-phenylpropane
- 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]
Uniqueness
3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
属性
CAS 编号 |
52802-42-3 |
|---|---|
分子式 |
C19H20ClNO |
分子量 |
313.8 g/mol |
IUPAC 名称 |
3-chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C19H20ClNO/c20-13-12-19(22)21(17-8-2-1-3-9-17)18-11-10-15-6-4-5-7-16(15)14-18/h1-9,18H,10-14H2 |
InChI 键 |
DXBBFJPXDNYADD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2CC1N(C3=CC=CC=C3)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
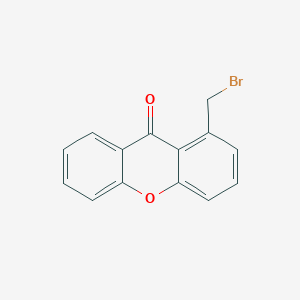

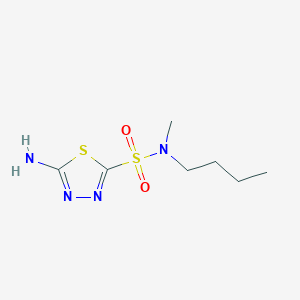

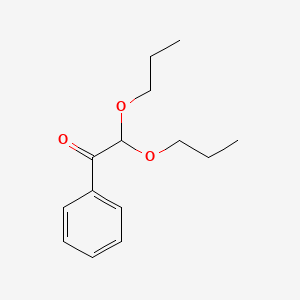
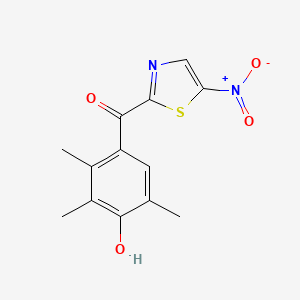
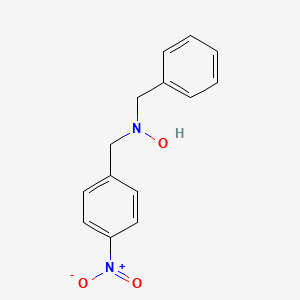
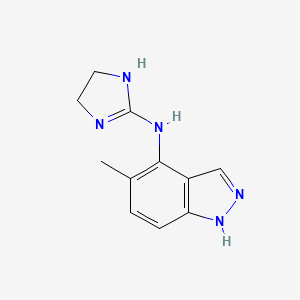
-lambda~5~-phosphane](/img/structure/B14647497.png)
